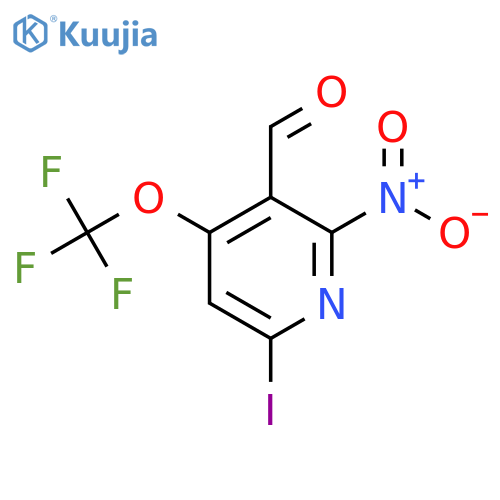Cas no 1806131-73-6 (6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

1806131-73-6 structure
商品名:6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
CAS番号:1806131-73-6
MF:C7H2F3IN2O4
メガワット:362.001464366913
CID:4835486
6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
-
- インチ: 1S/C7H2F3IN2O4/c8-7(9,10)17-4-1-5(11)12-6(13(15)16)3(4)2-14/h1-2H
- InChIKey: YZWNBKPEKKKPCJ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C=O)C([N+](=O)[O-])=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 85
6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091552-1g |
6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1806131-73-6 | 97% | 1g |
$1,534.70 | 2022-04-01 |
6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
1806131-73-6 (6-Iodo-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde) 関連製品
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
